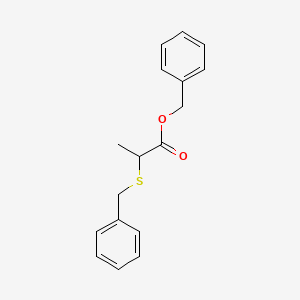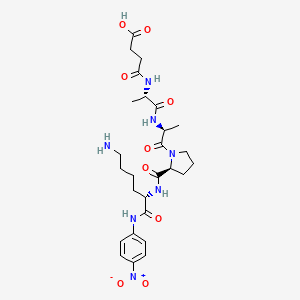
Suc-Ala-Ala-Pro-Lys-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suc-Ala-Ala-Pro-Lys-pNA is a peptide substrate that is readily soluble, specific, and sensitive . It has been used as a substrate for various enzymes such as chymotrypsin, human pancreatic elastase, cathepsin G, and chymase .
Molecular Structure Analysis
The molecular formula of this compound is C30H36N6O9 . The exact molecular structure was not found in the search results.Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow under alkaline conditions . The substrate is used in enzyme assays, with Sigma using the molar extinction coefficient (EM) of 8,800 M-1cm-1 at 410 nm, pH 7.5 .Physical and Chemical Properties Analysis
This compound is a white to faint yellow powder . It has a molecular weight of 624.6 and a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .Wissenschaftliche Forschungsanwendungen
- Die Hydrolyse von Suc-AAPK-pNA durch Subtilasen setzt pNA frei, was zu einem kräftigen rosafarbenen Farbstoff führt .
Trypsin-Aktivitätsassay
In-vivo-Bestimmung der Subtilase-Aktivität
Elastase-Aktivitätsassay
Wirkmechanismus
Target of Action
Suc-Ala-Ala-Pro-Lys-pNA is primarily a substrate for wild-type and K188D/D189K trypsins . Trypsin is a serine protease that plays a crucial role in protein digestion by cleaving peptide bonds on the carboxyl side of lysine and arginine amino acid residues .
Mode of Action
The compound interacts with its target, trypsin, through a process known as substrate hydrolysis . This interaction results in the cleavage of the peptide bond in the substrate, leading to the release of p-nitroaniline .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein digestion pathway .
Result of Action
The primary result of the action of this compound is the release of p-nitroaniline . This release can be quantified by colorimetric detection, providing a measure of trypsin activity . This makes this compound a valuable tool for studying trypsin function and protein digestion.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity, and temperature can impact the stability of the compound . Furthermore, the presence of other substances, such as inhibitors or activators, can also influence the action of the compound .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Suc-Ala-Ala-Pro-Lys-pNA interacts with wild-type and K188D/D189K trypsins, with Km values of 105 mM and 651 mM respectively . The nature of these interactions involves the cleavage of the peptide bond in the substrate by the enzyme, which is a common mechanism of action for proteases .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as trypsin. Trypsin cleaves the peptide bond in the substrate, leading to the formation of smaller peptides . This process involves binding interactions with the enzyme, changes in the enzyme’s conformation, and potentially changes in gene expression related to the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the rate of substrate hydrolysis, which is the formation of p-nitroaniline, can be measured at 410 nm at pH 7.5
Metabolic Pathways
This compound is involved in the metabolic pathways of the enzymes it interacts with. For instance, it is a part of the metabolic pathway of trypsin, where it serves as a substrate
Eigenschaften
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N7O9/c1-16(29-22(35)12-13-23(36)37)24(38)30-17(2)27(41)33-15-5-7-21(33)26(40)32-20(6-3-4-14-28)25(39)31-18-8-10-19(11-9-18)34(42)43/h8-11,16-17,20-21H,3-7,12-15,28H2,1-2H3,(H,29,35)(H,30,38)(H,31,39)(H,32,40)(H,36,37)/t16-,17-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKJMHLJNHUFHI-USNOLKROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N7O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

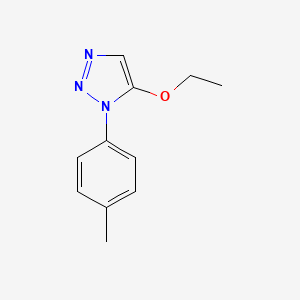
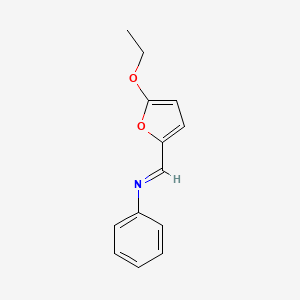
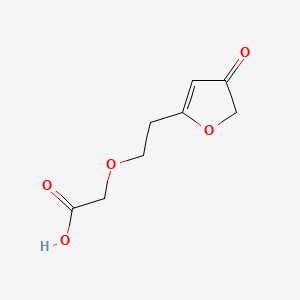
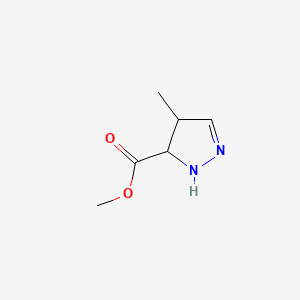
![[3-({2-[2-(2-Bromoacetamido)ethoxy]ethyl}carbamoyl)-2,2,5,5-tetramethylpyrrolidin-1-yl]oxidanyl](/img/structure/B561192.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-ol](/img/structure/B561200.png)
